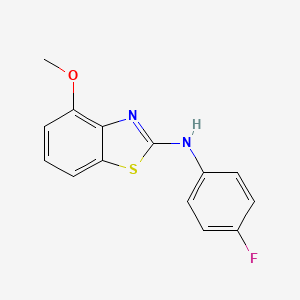

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBFAKQXUKHQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 4-fluoroaniline with 4-methoxybenzothiazole. One common method includes the use of a condensation reaction where 4-fluoroaniline is reacted with 4-methoxybenzothiazole in the presence of a suitable catalyst and solvent under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Thiazole vs. Benzothiazole Derivatives

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ():

This compound replaces the benzothiazole core with a simpler thiazole ring. The 4-(4-fluorophenyl) group and N-(3-chloro-2-methylphenyl) substituent differ from the target compound’s substitution pattern. The thiazole core lacks the fused benzene ring, reducing aromatic interactions. This compound exhibited antibacterial activity, suggesting that thiazole derivatives may prioritize antimicrobial applications over neurological targets .SSR125543A ():

A thiazole-based CRF1 receptor antagonist with bulky substituents (cyclopropyl, 3-fluoro-4-methylphenyl, and propynyl groups). While structurally distinct, it highlights how substituent bulk and stereochemistry (S-configuration) influence receptor selectivity. The target compound’s benzothiazole core and methoxy group may offer improved CNS penetration compared to thiazole derivatives .

Benzothiazole Derivatives with Varied Substituents

- N-(4-fluorophenyl)-1,3-benzothiazol-2-amine (CAS 348-45-8, ): Lacks the 4-methoxy group, simplifying the structure. This compound serves as a baseline for evaluating the methoxy group’s impact .

- CBK277756 (): Features a 6-amino-benzothiazole core coupled with a 5-nitrofuran carboxamide group. The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy. Such modifications are critical for tuning reactivity and solubility .

Functional Group Comparisons

Methoxy vs. Sulfonyl and Nitro Groups

- 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (): Contains a sulfonyl group, which is electron-withdrawing and polar, contrasting with the methoxy’s electron-donating nature.

- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): The 4-methoxyphenyl group here is part of a thiazolidinone scaffold. The methoxy’s position on a separate phenyl ring may limit conjugation with the core, unlike the target compound’s direct attachment to benzothiazole .

Physicochemical Properties

Spectral Characterization : IR and NMR data from and highlight key absorption bands (e.g., C=S at ~1250 cm⁻¹, NH at ~3300 cm⁻¹) for structural confirmation. The target compound’s methoxy group would exhibit characteristic C-O stretching (~1250 cm⁻¹) and aromatic proton signals in NMR .

Biological Activity

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H12FN3OS

- CAS Number : 923893-82-7

The presence of both a fluorophenyl group and a methoxy group enhances its chemical reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial growth .

2. Anticancer Activity

The anticancer potential of this compound has been demonstrated through various in vitro studies. It has shown promising results against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Cancer (SW620) | 15.5 ± 0.5 |

| Melanoma (M14) | 10.2 ± 0.3 |

| Breast Cancer (HLB100) | 12.8 ± 0.6 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

3. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In a carrageenan-induced paw edema model, the compound significantly reduced inflammation.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment (50 mg/kg) | 60 ± 5 |

| Compound Treatment (100 mg/kg) | 85 ± 3 |

This suggests that the compound may inhibit pro-inflammatory cytokines and modulate immune responses .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial : Inhibition of bacterial enzymes involved in cell wall synthesis.

- Anticancer : Induction of apoptosis via activation of caspases and modulation of signaling pathways.

- Anti-inflammatory : Suppression of pro-inflammatory mediators such as TNF-alpha and IL-6.

Case Studies

A recent study assessed the therapeutic potential of this compound in a murine model of breast cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.